molecular formula C21H16BrFN6O2 B2660212 3-(4-bromophenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921787-20-4

3-(4-bromophenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2660212
CAS RN: 921787-20-4
M. Wt: 483.301
InChI Key: QNLPFHXTRPBVRW-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has a molecular weight of 441.328 .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[2,3-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with hydrazonoyl halides to form new derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups in the molecule .

Mechanism of Action

The compound may have potential biological activities. For instance, similar compounds have shown significant α-glucosidase inhibition, anticancer, and antioxidant activities .

Safety and Hazards

The safety profile of similar compounds has been tested against non-cancer HEK293 cell line (human embryonic kidney 293), resulting in lower toxicity .

properties

IUPAC Name

8-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN6O2/c1-26-18-16(19(30)27(2)21(26)31)28(11-12-3-9-15(23)10-4-12)20-25-24-17(29(18)20)13-5-7-14(22)8-6-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLPFHXTRPBVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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